molecular formula C30H51NO5S B1263710 Iregularasulfate

Iregularasulfate

Cat. No.: B1263710
M. Wt: 537.8 g/mol
InChI Key: WCHHCUSNEGNTQI-XWZRGYCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iregularasulfate is a synthetic sulfate-based compound hypothesized for industrial and pharmaceutical applications. Regulatory guidelines emphasize the importance of characterizing drug substances and products, including purity, strength, and analytical validation . This framework informs the evaluation of this compound’s properties relative to analogs.

Properties

Molecular Formula

C30H51NO5S

Molecular Weight

537.8 g/mol

IUPAC Name

[2-[2-[(1R,2R,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-[1-(3-methylbutyl)-5-oxo-2H-pyrrol-4-yl]pentyl] hydrogen sulfate

InChI

InChI=1S/C30H51NO5S/c1-22(2)15-19-31-20-16-25(28(31)32)10-7-9-24(21-36-37(33,34)35)14-18-30(6)23(3)12-13-26-27(30)11-8-17-29(26,4)5/h11,16,22-24,26H,7-10,12-15,17-21H2,1-6H3,(H,33,34,35)/t23-,24?,26-,30-/m1/s1

InChI Key

WCHHCUSNEGNTQI-XWZRGYCESA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CCC(CCCC3=CCN(C3=O)CCC(C)C)COS(=O)(=O)O

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=CCN(C3=O)CCC(C)C)COS(=O)(=O)O

Synonyms

irregularasulfate

Origin of Product

United States

Comparison with Similar Compounds

Aluminum Sulfate (Al₂(SO₄)₃)

Structural Similarities :

  • Both compounds contain sulfate (SO₄²⁻) groups, which influence reactivity and solubility.
  • Aluminum sulfate is widely used in water treatment and as a coagulant, suggesting Iregularasulfate may share similar functional roles .

Key Differences :

  • Toxicity : Aluminum sulfate exhibits moderate acute toxicity (e.g., respiratory irritation), while this compound’s toxicity profile remains uncharacterized. Regulatory handling of toxic substances, such as hydrofluoric acid or hydrogen cyanide, provides a template for safety protocols .
  • Regulatory Status : Aluminum sulfate is regulated under environmental and occupational safety standards, with established Material Safety Data Sheets (MSDS). This compound would require similar documentation to meet compliance .

Ammonium Persulfate ((NH₄)₂S₂O₈)

Functional Similarities :

  • Both compounds may require specialized handling due to reactive byproducts .

Key Differences :

  • Chemical Stability : Ammonium persulfate decomposes exothermically, necessitating strict storage conditions. This compound’s stability under varying temperatures and pH would need empirical validation.
  • Analytical Challenges : Isotopic labeling and surrogate compounds (e.g., chlorine derivatives) are used to study reactive analogs like ammonium persulfate. Similar methods could be applied to this compound to bypass toxicity risks during testing .

Industrial Use Cases

  • Water Treatment : Aluminum sulfate’s role as a coagulant highlights sulfate compounds’ utility in contaminant removal. This compound may offer enhanced efficiency but requires environmental impact assessments .
  • Oxidation Processes : Ammonium persulfate’s application in polymer initiation suggests this compound could serve in niche chemical synthesis, pending reactivity studies .

Pharmaceutical Potential

  • Drug Formulation : Regulatory guidelines mandate rigorous characterization of drug substances, including purity assays and impurity profiling. This compound’s viability would depend on meeting these standards .
  • Cross-Reactivity : Structural analogs may interfere with detection methods. For example, cross-reactivity studies for drug abuse reagents emphasize testing metabolites and similar compounds, a practice applicable to this compound validation .

Data Tables: Comparative Properties

Property This compound Aluminum Sulfate Ammonium Persulfate
Chemical Formula Not Available Al₂(SO₄)₃ (NH₄)₂S₂O₈
Primary Use Hypothesized: Industrial Water Treatment Oxidizing Agent
Toxicity Uncharacterized Moderate Acute High Acute (Oxidizer)
Regulatory Guidelines Pending EPA, OSHA DOT Hazard Class 5.1
Analytical Methods Surrogates MSDS Compliance Isotopic Labeling

Research Findings and Challenges

Analytical Limitations

  • Chemical analysis of sulfate compounds can yield ambiguous results due to matrix interference or structural complexity. Guidance on substance identification recommends combining multiple methods (e.g., GC-MS) to confirm composition .
  • For this compound, surrogate compounds (e.g., isotopically labeled analogs) may be necessary to study reactivity without direct handling of toxic intermediates .

Regulatory Hurdles

  • Compliance with REACH and EPA standards requires exhaustive documentation of synthesis, impurity profiles, and environmental impact—processes mirrored in drug substance submissions .
  • Cross-reactivity studies, as mandated for drug detection reagents, highlight the need to test this compound against structurally similar compounds to avoid false positives in analytical assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iregularasulfate
Reactant of Route 2
Iregularasulfate

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